![molecular formula C19H23N3OS B2901475 N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 477714-06-0](/img/structure/B2901475.png)
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine”, sulfonimidates, a related class of compounds, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the searched resources .Mechanism of Action
The mechanism of action of N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine is complex and not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. By inhibiting these enzymes, this compound is able to slow down or stop the growth of cancer cells and other types of cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis, which is a process of programmed cell death that occurs naturally in the body. Additionally, this compound has been shown to inhibit the production of certain proteins that are involved in cell growth and division.
Advantages and Limitations for Lab Experiments
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, this compound has been shown to be stable under a variety of conditions, making it suitable for use in a wide range of experiments.
However, there are also limitations to using this compound in lab experiments. This compound is highly reactive and can be difficult to handle. Additionally, the mechanism of action of this compound is not fully understood, making it challenging to design experiments that target specific pathways or mechanisms.
Future Directions
There are several future directions for research on N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine. One potential direction is to explore the use of this compound in combination with other anticancer drugs. Studies have shown that this compound can enhance the effectiveness of other drugs, suggesting that it may be useful in combination therapy.
Another future direction for research is to explore the use of this compound in the treatment of other diseases. Studies have shown that this compound has antimicrobial properties, suggesting that it may be useful in the treatment of bacterial and fungal infections.
Finally, future research could focus on improving the synthesis method for this compound. By developing more efficient and cost-effective synthesis methods, researchers could make this compound more widely available for use in scientific research.
Synthesis Methods
The synthesis of N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a complex process that involves several steps. The first step is the synthesis of 2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine, which is achieved through the reaction of 4-methylbenzyl chloride with sodium sulfinate. The resulting product is then reacted with allylamine to produce this compound.
Scientific Research Applications
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfinyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-12-20-18-16-6-4-5-7-17(16)21-19(22-18)24(23)13-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYNVUQJYDAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821521 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.